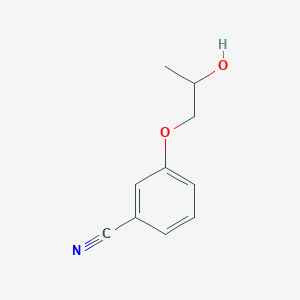

3-(2-Hydroxypropoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic nitriles or acids, employing reagents like acetic anhydride, ammonia, and thionyl chloride for functional group transformations. For example, 3,5-Dihydroxy benzonitrile was synthesized in an overall yield of 66% from 3,5-dihydroxybenzoic acid using a four-step process (Meng, 2010). Such methodologies could be adapted for 3-(2-Hydroxypropoxy)benzonitrile synthesis, considering the hydroxypropoxy substitution.

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, UV-Vis, and X-ray diffraction are crucial in analyzing the molecular structure. A study demonstrated the spectroscopic analysis of a hydroxy Schiff base, revealing insights into vibrational and electronic properties through DFT calculations and spectroscopic techniques (Demircioğlu, Kaştaş, & Büyükgüngör, 2015). Such analyses are applicable for understanding the molecular structure of 3-(2-Hydroxypropoxy)benzonitrile.

Chemical Reactions and Properties

Research on benzoxazole derivatives illustrates the chemical versatility of benzonitrile derivatives. For example, the cyclization of ortho-substituted benzonitriles to form benzisoxazoles involves SnAr reactions and intramolecular ring closure (Palermo, 1996). These reactions highlight the reactivity of the benzonitrile group, relevant to the chemical behavior of 3-(2-Hydroxypropoxy)benzonitrile.

Physical Properties Analysis

The physical properties of a compound, such as solubility, thermal stability, and melting point, are essential for its practical application. Studies on polymers incorporating benzonitrile groups provide insights into solubility and thermal behavior, indicating how substituent groups influence these properties (Guan, Pu, & Wan, 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are crucial. Research on reactions of benzonitrile derivatives, such as the synthesis of oxazoles from benzonitrile oxides, showcases the chemical flexibility and potential for diverse reactions (Nunno & Scilimati, 1987).

Scientific Research Applications

Dye Sensitized Solar Cells (DSSCs)

Benzonitrile-based electrolytes have shown significant promise in enhancing the operation of Dye Sensitized Solar Cells (DSSCs). A study demonstrated the use of benzonitrile as an electrolyte solvent, noting its low vapor pressure which contributes to the long-term stability of the cells. DSSCs utilizing benzonitrile-based electrolytes maintained efficiency values around 8% for more than 1300 hours, indicating an important step towards economically viable devices with stable performance Latini et al., 2014.

Ionic Liquids and Local Environment Probing

Another application of benzonitrile derivatives is in the study of ionic liquids. Benzonitrile, due to its nitrile group's sensitivity to chemical and electrostatic characteristics, can serve as an infrared (IR) probe. This capability allows for the monitoring of the local structure, folding kinetics, and solvation in molecular solvents. Specifically, the nitrile stretching vibration of benzonitrile has been used to investigate hydrogen bonding and intrinsic electric fields within imidazolium ionic liquids, showcasing benzonitrile's potential as a probe for understanding ionic networks Zhang et al., 2013.

Microbial Degradation of Herbicides

Research on the microbial degradation of benzonitrile herbicides such as dichlobenil, bromoxynil, and ioxynil has provided insights into environmental persistence and remediation strategies. This body of work has identified microbial pathways and organisms capable of degrading structurally related benzonitrile herbicides, contributing to our understanding of their environmental fate and potential impacts on groundwater contamination Holtze et al., 2008.

Corrosion Inhibition

Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, offering insights into materials protection in industrial applications. Studies involving gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization curves, along with Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have identified benzonitrile derivatives as effective corrosion inhibitors, highlighting their potential in extending the lifespan of metal components in corrosive environments Chaouiki et al., 2018.

properties

IUPAC Name |

3-(2-hydroxypropoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)7-13-10-4-2-3-9(5-10)6-11/h2-5,8,12H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSDAKDPLKABPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1178176-69-6 |

Source

|

| Record name | 3-(2-hydroxypropoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)

![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)

![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)

![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)